molecular formula C8H16Cl2N2S B1661917 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride CAS No. 1185167-55-8

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride

Cat. No.: B1661917
CAS No.: 1185167-55-8
M. Wt: 243.20
InChI Key: GNPOLJYMEXUGCG-UHFFFAOYSA-N
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Description

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2S. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride typically involves the reaction of 2-isopropylthiazole with N-methylmethanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process involves:

    Reactants: 2-isopropylthiazole, N-methylmethanamine, hydrochloric acid

    Conditions: Controlled temperature and pH, typically under an inert atmosphere to prevent oxidation

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and precise control of reaction parameters ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the amine group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride is used in a wide range of scientific research applications:

    Chemistry: As a reagent in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropylthiazol-4-yl)methanamine dihydrochloride
  • 4-(Aminomethyl)-2-isopropylthiazole dihydrochloride
  • 2-(1-methylethyl)-4-Thiazolemethanamine hydrochloride

Uniqueness

1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the N-methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not be suitable for.

Properties

IUPAC Name

N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S.2ClH/c1-6(2)8-10-7(4-9-3)5-11-8;;/h5-6,9H,4H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPOLJYMEXUGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CNC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185167-55-8
Record name 1-(2-Isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185167558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.221.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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